6-Nitro-4-phenyl-2-quinazolinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9N3O3 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
6-nitro-4-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-15-12-7-6-10(17(19)20)8-11(12)13(16-14)9-4-2-1-3-5-9/h1-8H,(H,15,16,18) |
InChI Key |
OQBDAQQKVBUXKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitro 4 Phenyl 2 Quinazolinol and Its Analogs
Classical Condensation and Cyclization Protocols
Traditional methods for synthesizing the quinazolinone scaffold, including 6-nitro-4-phenyl-2-quinazolinol, have long relied on well-established condensation and cyclization reactions. These protocols typically involve the construction of the heterocyclic ring from acyclic precursors.
N-Acylanthranilic Acid Cyclocondensation Approaches
A foundational method for quinazolinone synthesis involves the use of N-acylanthranilic acids. In the context of this compound, the starting material would be an appropriately substituted anthranilic acid, such as 2-amino-5-nitrobenzoic acid. This is first acylated, for instance with benzoyl chloride, to form an N-acylanthranilic acid intermediate. Subsequent cyclization, often achieved by heating with a dehydrating agent or in a high-boiling solvent, leads to the formation of a benzoxazinone (B8607429) intermediate. Reaction of this intermediate with an appropriate nitrogen source, such as ammonia (B1221849) or hydrazine (B178648), results in the formation of the quinazolinone ring system. This multi-step process allows for the systematic construction of the desired product.
Benzophenone-Based Synthetic Pathways
An alternative classical approach utilizes substituted 2-aminobenzophenones as key starting materials. For the synthesis of this compound, 2-amino-5-nitrobenzophenone (B23384) would be the required precursor. This compound can be condensed with a source of the C2 carbon of the quinazolinone ring, such as urea (B33335) or its derivatives. nih.gov The reaction is typically carried out in a suitable solvent like glacial acetic acid under heating, which facilitates the cyclization and formation of the quinazolinone core. nih.gov This method is particularly direct for accessing 4-phenyl substituted quinazolinones.
Table 1: Comparison of Classical Benzophenone-Based Synthesis
| Starting Materials | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Aminobenzophenones | Urea, Glacial Acetic Acid | Conventional Heating | 4-Phenylquinazolin-2(1H)-one derivatives | 31-92% nih.gov |
Reactions Involving 2-Aminobenzamide (B116534) and Substituted Benzaldehydes
The reaction between 2-aminobenzamide and various aldehydes or ketones is a versatile method for producing 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net To synthesize a precursor to the target molecule, 2-amino-5-nitrobenzamide (B117972) can be condensed with benzaldehyde. This reaction is often catalyzed by an acid and proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization. Subsequent oxidation of the resulting dihydroquinazoline (B8668462) is required to yield the aromatic quinazolinone ring of this compound. Various oxidizing agents can be employed for this final aromatization step. organic-chemistry.org
Modern Synthetic Strategies
In recent years, a focus on green chemistry and process efficiency has led to the development of modern synthetic techniques that offer significant advantages over classical methods, including reduced reaction times, higher yields, and simpler work-up procedures. eurekaselect.com
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically accelerating reaction rates. eurekaselect.com This technique has been successfully applied to the synthesis of quinazolinone derivatives. For instance, the condensation of 2-aminobenzophenones with urea can be performed under microwave irradiation, significantly shortening the reaction time from hours to minutes and often improving yields. nih.gov Similarly, the synthesis of quinazolinones from anthranilic acid derivatives has been expedited using microwave assistance, which contributes to better yields and fewer byproducts. The efficient and uniform heating provided by microwaves makes it an attractive method for the rapid synthesis of libraries of quinazolinone analogs for biological screening. nih.gov
Table 2: Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives
| Starting Materials | Reagents | Conditions | Reaction Time | Yield |
|---|
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules. These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. Several MCRs have been developed for the synthesis of quinazoline (B50416) and quinazolinone derivatives. acs.orgbohrium.com For example, a three-component assembly of an arenediazonium salt, a nitrile, and a bifunctional aniline (B41778) derivative can produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org Another approach involves the catalyst-free reaction of 2-(2-aminophenyl)-2-oxoacetamides, aldehydes, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) at elevated temperatures to yield quinazolin-4-carboxamides. bohrium.comresearchgate.net These methods offer a straightforward and efficient route to complex quinazoline scaffolds from simple, readily available starting materials. bohrium.comresearchgate.net
Oxidative Cyclization Methodologies
Oxidative cyclization represents a key strategy for the synthesis of quinazolinone derivatives. These methods often involve the formation of the heterocyclic ring through an oxidation-induced cyclization of a suitable precursor.
One common approach involves the reaction of 2-aminobenzamides with aldehydes. For instance, the synthesis of 2,4-disubstituted quinazolines has been achieved from 2-alkylamino N-H ketimines. mdpi.com Another method utilizes the reaction of (2-aminophenyl)methanols and aldehydes under a CuCl/2,2'-bipyridine(bpy)/TEMPO catalytic system. This reaction proceeds through the oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde, which then reacts with an aldehyde and ammonium chloride to form a dihydroquinazoline intermediate. Subsequent aromatization yields the desired quinazoline derivative in good to excellent yields (55–97%). mdpi.com
Manganese dioxide (MnO₂) has also been employed as a catalyst for the oxidative synthesis of quinazolines from 2-aminobenzylamines and aldehydes. nih.gov Furthermore, a manganese oxide octahedral molecular sieve with urea (OMS-2-U) has been used as a heterogeneous catalyst for the oxidative synthesis of quinazolines from N-phenyl amidines and benzyl (B1604629) alcohols under an oxygen atmosphere. nih.gov
Metal-Catalyzed Reaction Pathways
Transition metal-catalyzed reactions have become increasingly important for the synthesis of quinazoline derivatives, often providing milder reaction conditions and broader substrate scope compared to classical methods. mdpi.com
Ruthenium-catalyzed synthesis has been developed for preparing 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols. This method is notable for not requiring an external oxidant or reductant. rsc.org Iron-catalyzed reactions have also been explored. For example, FeBr₂ can catalyze the synthesis of quinazolines from 2-aminobenzylamines and various amines, including benzylamines, heteroarylmethanamines, and alkylamines, under aerobic conditions. mdpi.com
Copper catalysis is another prominent method. A CuBr-catalyzed synthesis of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines has been reported from the reaction of N-phenylbenzamidines with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one. mdpi.com Additionally, copper(II) complexes of 2,3-substituted quinazolinone Schiff bases have been synthesized and characterized. mdpi.com
The following table summarizes some of the metal-catalyzed methods for quinazoline synthesis:
| Catalyst/Reagent | Starting Materials | Product Type | Reference |
| Ru complex | 2-Nitrobenzonitriles and alcohols | 2-Arylquinazolin-4(3H)-ones | rsc.org |
| FeBr₂ | 2-Aminobenzylamines and amines | Quinazolines | mdpi.com |
| CuBr | N-Phenylbenzamidines and 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one | 2-Phenyl-4-[(triisopropylsilyl)methyl]quinazolines | mdpi.com |
| CuCl/bpy/TEMPO | (2-Aminophenyl)methanols and aldehydes | 2-Aryl quinazolines | mdpi.com |
| MnO₂ | 2-Aminobenzylamines and aldehydes | Quinazolines | nih.gov |
| OMS-2-U | N-Phenyl amidines and benzyl alcohols | Quinazolines | nih.gov |
Derivatization and Structural Diversification Strategies
The core this compound structure can be modified to generate a wide range of analogs with diverse properties. These derivatization strategies focus on introducing new functional groups at various positions of the quinazoline ring.
Urea and thiourea (B124793) derivatives of quinazolinones have been synthesized and investigated for their biological activities. researchgate.nettubitak.gov.trnih.gov These derivatives are typically prepared by reacting an amino-substituted quinazolinone with an appropriate isocyanate or isothiocyanate. tubitak.gov.tr For example, a series of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea derivatives have been synthesized. researchgate.net The synthesis of novel urea and thiourea derivatives bearing a 1,2,4-triazole (B32235) moiety has also been reported. nih.gov
Schiff base derivatives of quinazolinones are another important class of analogs. These are generally synthesized through the condensation reaction of an amino-substituted quinazolinone with various aromatic aldehydes. researchgate.netnih.govscialert.net For instance, a series of novel Schiff bases were synthesized by condensing 2-methyl-6-nitroquinazolin-4-ones with different aromatic aldehydes. researchgate.net Similarly, new Schiff base derivatives bearing a 6-nitro-2-ibuprofenyl-4(3H)-quinazolin-4-one skeleton have been prepared. researchgate.net The reaction is often carried out by refluxing the amino quinazolinone and the aldehyde in a suitable solvent like acetic acid. nih.gov
The incorporation of other heterocyclic rings, such as thiazole (B1198619), onto the quinazoline scaffold is a common strategy to create hybrid molecules. A series of quinazolinone-thiazole hybrids have been synthesized, where a thiazole group is attached to the quinazolinone structure. nih.govnih.gov The synthesis often involves the preparation of a primary amine containing a thiazole ring, which is then reacted with a benzoxazinone to form the final quinazolinone derivative. nih.gov The Hantzsch reaction is a practical method for preparing the thiazole ring itself, involving the condensation of α-haloketones with thiourea or thioamides. nih.gov A method for preparing 6-nitro-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline has also been patented. google.com
Conjugating amino acids and peptides to the quinazoline core can lead to derivatives with altered properties. For instance, the benzoxazinone precursor of this compound has been reacted with various amino acids, such as arginine and lysine, to produce amino-quinazolinones. researchgate.net These amino-quinazolinone derivatives can then be further modified, for example, by converting them into Schiff bases. researchgate.net
Strategies for Halogenation and Nitro-Group Introduction
The synthesis of this compound and its halogenated analogs involves strategic chemical reactions to introduce nitro and halogen functional groups onto the core quinazoline structure. These methodologies can be broadly categorized into two main approaches: the late-stage functionalization of a pre-formed quinazoline ring or the assembly of the heterocyclic system from appropriately substituted precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Nitro-Group Introduction
The introduction of a nitro group at the C6-position of the quinazoline ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution on the benzene (B151609) portion of the quinazoline core.
Direct Nitration: The most direct method for synthesizing 6-nitroquinazolines is the electrophilic nitration of the parent quinazoline ring. The quinazoline system is reactive towards electrophiles, with substitution generally favored at positions 6 and 8 of the fused benzene ring. nih.gov For the synthesis of this compound, the precursor 4-phenyl-2-quinazolinol would be subjected to nitrating conditions. A standard nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, is commonly employed for this transformation. nih.gov The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The presence of the activating hydroxyl group (in its tautomeric amide form) and the deactivating nature of the pyrimidine (B1678525) ring direct the substitution primarily to the C6 position.
Synthesis from Nitrated Precursors: An alternative and often more regioselective strategy involves building the quinazoline ring from a precursor that already contains the nitro group. This approach circumvents potential issues with controlling the position of nitration on the heterocyclic core and avoids the harsh conditions of direct nitration which might be incompatible with other functional groups.
A common starting material for this pathway is a 2-amino-5-nitro-benzophenone derivative. The synthesis of the quinazolinone ring can then be achieved by reacting this intermediate with a reagent that provides the C2 carbon and N1 nitrogen of the quinazoline ring. A widely used and effective reagent for this cyclization is urea. nih.govgoogle.com The reaction of an o-aminobenzophenone with urea typically involves heating the two components, often in the presence of an acid catalyst, to facilitate the cyclocondensation and formation of the 2-quinazolinol ring system. google.com
Another pathway starts with 2-halogenated-5-nitrobenzoates, which undergo amidation followed by substitution and condensation reactions to yield the desired 6-nitroquinazoline (B1619102) structure. google.com This multi-step synthesis offers flexibility in introducing various substituents.
Table 1: Representative Methods for Nitro-Group Introduction in Quinazoline Synthesis
| Starting Material | Reagents & Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| 4-Phenyl-2-quinazolinol (Hypothetical) | Fuming HNO₃, conc. H₂SO₄ | This compound | Direct nitration of the pre-formed quinazoline core. | nih.gov |
| o-Amino benzophenone | Urea (VIII), Heat | 2-Hydroxy-4-phenylquinazoline (IX) | Foundation for subsequent nitration. | nih.gov |
| 2-Halogenated-5-nitrobenzoate | 1. Amidation 2. Substitution & Condensation | 6-Nitro-4-substituted amino quinazoline | Building the ring from a nitrated precursor. | google.com |
| 2-Nitrobenzamides | Aryl aldehydes, Sodium dithionite | 2-(Het)arylquinazolin-4(3H)-ones | Reductive cyclization where the nitro group is a precursor to an amine for ring closure. | organic-chemistry.org |
Halogenation Strategies
The introduction of halogen atoms (F, Cl, Br, I) onto the quinazoline scaffold is crucial for creating analogs of this compound. Halogenated quinazolines are not only important target molecules but also serve as versatile intermediates for further synthetic modifications, such as cross-coupling reactions.
Synthesis from Halogenated Precursors: Similar to the nitro-group introduction, a reliable method for synthesizing halo-quinazolinol derivatives is to start from halogenated anthranilic acid or aminobenzophenone precursors. For instance, the synthesis of 6-bromo-2-phenyl-4(3H)-quinazolinone derivatives often begins with the cyclization of 5-bromo-2-aminobenzoic acid to form a 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone can then be reacted with an appropriate amine to yield the target 3-substituted-6-bromo-quinazolinone. ptfarm.pl A similar approach can be envisioned using 5-halo-2-aminobenzophenones, which upon reaction with urea or other cyclizing agents, would yield 6-halo-4-phenyl-2-quinazolinol.
Direct Halogenation: Direct halogenation of the 4-quinazolone ring system has also been studied. For example, bromination of 4-quinazolones can lead to the introduction of bromine onto the fused benzene ring. acs.org The position of halogenation is dependent on the reaction conditions and the substitution pattern already present on the quinazoline core.
Halogenated Intermediates for Further Functionalization: Halogenated quinazolinones, particularly iodo- and bromo-derivatives, are valuable substrates for transition metal-catalyzed cross-coupling reactions. For example, a 6-iodo-quinazolinone can be coupled with various aryl boronic acids in a Suzuki cross-coupling reaction to introduce an aryl group at the C6-position. orientjchem.org This strategy allows for the synthesis of a wide array of 6-aryl-quinazolinone analogs. While this example describes functionalization at the C6 position, a similar strategy could be applied where a halogen at the C4 position is displaced or a halogenated phenyl group is used in the initial synthesis. A study describes the synthesis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one from 6-iodo-2-propyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one and aniline, highlighting the utility of halogenated precursors. researchgate.net
Table 2: Selected Synthetic Strategies for Halogenated Quinazolinones
| Starting Material | Reagents & Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-4H-benz nih.govresearchgate.netoxazin-4-one (I) | p-Aminoacetophenone, Fusion | 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone (II) | Building the quinazolinone from a brominated precursor. | ptfarm.pl |
| 6-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one (1) | Phenyl boronic acids (2), Pd(PPh₃)₄, Na₂CO₃, Microwave | 6-Aryl-quinazolin-4(3H)-ones (3a-h) | Suzuki coupling to form C-C bonds at the C6 position. | orientjchem.org |
| 6-Iodo-2-propyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | Aniline, Pyridine, Reflux | 6-Iodo-3-phenyl-2-propylquinazolin-4(3H)-one | Aminolysis of a halogenated benzoxazinone. | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 6 Nitro 4 Phenyl 2 Quinazolinol
Electrophilic Substitution Reactions on the Quinazoline (B50416) Core
The quinazoline ring system is generally resistant to electrophilic substitution on the pyrimidine (B1678525) ring due to the electron-withdrawing nature of the two nitrogen atoms. The benzene (B151609) portion of the heterocycle is more susceptible to electrophilic attack, with the regioselectivity being influenced by the existing substituents. wikipedia.org
Nitration Pathways and Regioselectivity
Further nitration of 6-Nitro-4-phenyl-2-quinazolinol is a challenging transformation. The pre-existing nitro group is strongly deactivating, making the introduction of a second nitro group onto the benzene ring energetically unfavorable. nih.gov In the broader context of quinazoline chemistry, nitration is a known electrophilic substitution reaction. For the unsubstituted quinazoline, the expected order of reactivity for nitration is at positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov For 4(3H)-quinazolinones, nitration typically occurs at the 6-position. However, the presence of an ortho-directing group at position 7 can lead to the formation of an 8-nitro product. nih.gov No specific experimental data for the further nitration of this compound has been found in the reviewed literature.
Nucleophilic Substitution Reactions
In related systems, such as 2,4-dichloroquinazolines, the chlorine atom at the C4 position is readily displaced by nucleophiles like hydrazine (B178648) hydrate (B1144303) under mild conditions, while the C2 chlorine requires harsher conditions for substitution. stackexchange.com This highlights the higher reactivity of the C4 position towards nucleophiles.
Oxidation and Reduction Processes
The nitro group of this compound is the primary site for reduction reactions. The conversion of the nitro group to an amino group is a common and synthetically useful transformation, opening pathways to a variety of derivatives. No specific information on the oxidation of this compound was found in the reviewed literature.
The reduction of the nitro group can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride. For instance, a similar compound, 6-nitro-4-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]aminoquinazoline, has been successfully reduced to its corresponding 6-amino derivative using iron powder. Another widely used method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | Iron powder, NH4Cl, EtOH/H2O (4:1), 80 °C, 2 h | 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | 75 | researchgate.net |
| 8-nitro-2-phenylquinazolin-4(3H)-one | H2, Pd/C, MeOH, reflux, 6 h | 8-amino-2-phenylquinazolin-4(3H)-one | 86 | mdpi.com |
| 6-nitroquinazoline-2,4-diamine | H2, Pd/C | quinazoline-2,4,6-triamine | - | mdpi.com |
Condensation Reactions with Carbonyl and Amine Compounds
Condensation reactions provide a versatile route for the elaboration of the quinazoline scaffold. While this compound itself does not possess a readily available functional group for direct condensation, its derivatives can undergo such reactions. For example, after reduction of the nitro group to an amine, the resulting 6-amino-4-phenyl-2-quinazolinol can react with carbonyl compounds to form Schiff bases or other condensation products.
In a related context, 2-methyl-6-nitroquinazolin-4-ones have been shown to undergo Claisen-Schmidt condensation with various aromatic aldehydes. researchgate.net This reaction involves the active methyl group at the C2 position. Although the subject compound has a hydroxyl group at C2, its tautomeric equilibrium with the 4(3H)-quinazolinone form is key. Functionalization at the N3 position, followed by introduction of a reactive group at C2, could enable condensation reactions.
Alkylation and Acylation at Nitrogen Centers
The nitrogen atoms in the quinazoline ring, particularly at the N1 and N3 positions, are susceptible to alkylation and acylation. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the quinazoline core.
Alkylation of the quinazoline nucleus generally occurs at the N3 position. nih.govscispace.com Studies on 2-substituted quinazolin-4(3H)-ones have shown that they can be alkylated at the N3 position with reagents like dimethylformamide-dimethylacetal (DMF-DMA). Similarly, N-alkylation of 2-chloro-quinazolinone has been achieved using methyl-2-bromoacetate. uw.edu
Acylation of quinazolinones can also occur at the nitrogen centers. For example, acylation of quinazolin-4(3H)-one with acetyl chloride can lead to the formation of N-acetylated products, with the reaction outcome being influenced by the solvent. nih.gov
| Starting Material | Reagent | Product | Reference |
| 2-methylquinazolin-4(3H)-one | Dimethylformamide-dimethylacetal (DMF-DMA) | 2,3-dimethylquinazolin-4(3H)-one | |
| 2-chloro-quinazolinone | Methyl-2-bromoacetate | N-alkylated 2-chloro-quinazolinone | uw.edu |
| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | Novel N-alkyl-quinazolin-4-one derivatives | researchgate.net |
Structure Activity Relationship Sar Studies of 6 Nitro 4 Phenyl 2 Quinazolinol Derivatives
Impact of Substituent Nature and Electronic Properties
For instance, in a series of 6-nitro-4-substituted quinazoline (B50416) derivatives designed as epidermal growth factor receptor (EGFR) inhibitors, the nature of the substituent at the C4 position was found to be a key determinant of activity. This highlights the importance of the electronic interplay between the C6-nitro group and other substituents on the quinazoline core.
Positional Influence of Functional Groups on the Quinazoline Ring System (C2, C3, C4, C6, C8)
The biological activity of quinazoline derivatives is highly sensitive to the position of various functional groups on the ring system. researchgate.net
C2 Position: In the broader class of quinazolinones, the C2 position is a common site for modification. Substitutions with methyl, amine, or thiol groups have been noted as essential for antimicrobial activities in some series. researchgate.net For example, the condensation of 2-methyl-6-nitro-4-quinazolone with different aldehydes yields 2-substituted styryl-6-nitro-4-quinazolones, some of which exhibit promising antimicrobial effects.
C3 Position: The C3 position is another critical site for derivatization that can significantly impact biological efficacy. The introduction of various substituted phenyl rings, heterocyclic rings, and aliphatic systems at this position has been explored to modulate activities such as antimicrobial and anticonvulsant effects. acs.org
C4 Position: The substituent at the C4 position is known to be crucial for the activity of many quinazoline-based compounds. In studies of 4-aminoquinazolines, this position is often involved in key interactions with biological targets. acs.org Research on 6-nitro-4-substituted quinazolines targeting EGFR has shown that variations at the C4 position directly influence inhibitory activity. The steric and electronic properties of the C4-phenyl group in the target compound are therefore expected to be a major determinant of its biological profile.
C6 Position: The C6 position is frequently substituted to enhance the biological profile of quinazoline derivatives. The introduction of a nitro group at this position is a common strategy. nih.gov In addition to a nitro group, the presence of a halogen atom at the C6 position has also been shown to improve antimicrobial activities in certain quinazolinone series. researchgate.net
C8 Position: Similar to the C6 position, the C8 position is a site where the introduction of a halogen atom can enhance the antimicrobial properties of quinazolinone derivatives. researchgate.net
Stereochemical Considerations in Biological Activity
While the available literature on 6-nitro-4-phenyl-2-quinazolinol does not provide specific details on stereochemical considerations, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of a molecule can have a profound impact on its biological activity. For chiral derivatives of quinazolines, different enantiomers or diastereomers can exhibit distinct potencies and efficacies due to differential binding affinities with their biological targets. Future studies on derivatives of this compound that possess stereocenters would be necessary to elucidate the role of stereochemistry in their biological action.
Conformational Analysis and its Relevance to Receptor Binding
The conformation of a molecule, or its spatial arrangement of atoms, is intrinsically linked to its ability to bind to a biological receptor. Molecular docking studies on 6-nitro-4-substituted quinazoline derivatives targeting EGFR have provided insights into their binding modes within the active site of the enzyme. These in silico studies help to understand how the molecule orients itself to form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the receptor. The planarity of the quinazoline ring system, combined with the rotational freedom of the C4-phenyl group, would be important factors in the conformational analysis of this compound and its derivatives, ultimately governing their receptor binding affinity and specificity.
Derivatization Patterns and Biological Efficacy Correlation
The correlation between derivatization patterns and biological efficacy is a cornerstone of structure-activity relationship studies. For the broader class of 6-nitro-quinazolinones, several derivatization patterns have been explored.
A study on 6-nitro derivatives of thiazole-containing 4(3H)-quinazolinones revealed that variations in the substituent at the C2 position and the nature of the thiazole-containing moiety at the C3 position led to differences in cytotoxic activity against various cancer cell lines. nih.gov
In another series, 2-substituted styryl-6-nitro-4-quinazolones were synthesized, and their antimicrobial properties were evaluated, indicating that modification at the C2 position can be a viable strategy for developing bioactive compounds within the 6-nitro-quinazoline class.
The table below summarizes the findings from a study on 6-nitro-4-substituted quinazoline derivatives and their EGFR inhibitory activity, illustrating a clear correlation between the derivatization at the C4 position and biological efficacy.
| Compound ID | C4-Substituent | EGFR Inhibition (IC50 in µM) |
| 6c | 4-(3,4,5-trimethoxyphenyl)amino | 0.08 |
| Gefitinib (B1684475) (Ref.) | - | 0.09 |
This data underscores the significant impact that subtle changes in the substitution pattern can have on the biological activity of the 6-nitro-quinazoline scaffold.
Mechanistic Investigations of in Vitro Biological Activities of 6 Nitro 4 Phenyl 2 Quinazolinol Analogs
Antimicrobial Action Mechanisms
Quinazolinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. nih.gov Their mechanisms are multifaceted, targeting essential cellular structures and processes.
The antibacterial effects of quinazolinone derivatives are attributed to their ability to interfere with critical bacterial functions. Research indicates that these compounds can interact with both the bacterial cell wall and DNA, leading to cell death. nih.gov One of the key mechanisms identified is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall. acs.org
A notable study identified a 4(3H)-quinazolinone analog as a potent antibacterial agent that functions by inhibiting PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). acs.org This dual-targeting capability is significant, as PBP2a is responsible for the high-level resistance to β-lactam antibiotics in MRSA. The interaction was found to occur at an allosteric site on PBP2a, a mode of action also observed with the advanced cephalosporin, ceftaroline. acs.org
Furthermore, derivatives of 6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl have demonstrated efficacy against various bacterial strains. In one study, a series of urea (B33335) derivatives of this quinazolinone were synthesized and tested, with some compounds showing good inhibitory action. juniperpublishers.com
| Compound Class | Target Organism | Mechanism of Action | Notable Finding | Reference |
| 4(3H)-Quinazolinone analogs | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of Penicillin-Binding Proteins (PBP1 and PBP2a) | Binds to an allosteric site on PBP2a, similar to ceftaroline. | acs.org |
| 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas | E. coli | Not specified | A specific analog showed a Minimum Inhibitory Concentration (MIC) of 40 µg/mL. | juniperpublishers.com |
| Quinazolinone derivatives | Gram-positive strains | Interaction with cell wall and DNA structures | Broad activity, particularly against Gram-positive bacteria. | nih.gov |
The antifungal potential of quinazolinone analogs has been demonstrated against several pathogenic fungal species. The mechanisms often involve the disruption of the fungal cell membrane and the inhibition of biofilm formation. nih.govnih.gov
Analogs of 6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl have shown particular promise. For instance, a urea derivative of this scaffold was identified as the most active compound against the fungal strain Candida albicans in a screening study. juniperpublishers.com The ability to combat C. albicans is clinically relevant, as it is a common cause of opportunistic fungal infections.
Research into related heterocyclic structures further supports the potential of quinazolinones. Studies on quinazolinone derivatives have revealed their capacity to inhibit the formation of biofilms by Candida albicans, a key virulence factor that contributes to drug resistance. nih.gov
| Compound/Analog | Fungal Strain | Activity | Reference |
| 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl urea derivative | Candida albicans | Most active antifungal in a tested series. | juniperpublishers.com |
| Pyrimidin-4-yl quinazolin-4(3H)-one conjugate | Methicillin-resistant Staphylococcus aureus (MRSA) | Efficiently inhibited biofilm formation with an IC₅₀ of 20.7 µM. | nih.gov |
| Quinazolinone derivatives | Candida albicans | Anti-biofilm activity with IC₅₀ values less than 30 µM. | nih.gov |
Antineoplastic and Cytotoxic Mechanisms
The quinazoline (B50416) core is a well-established pharmacophore in the design of anticancer agents, with several approved drugs, such as gefitinib (B1684475) and erlotinib, built upon this structure. nih.govnih.gov Analogs of 6-Nitro-4-phenyl-2-quinazolinol contribute to this field by exhibiting cytotoxicity through multiple mechanisms, including enzyme inhibition and interference with cell division.
The epidermal growth factor receptor (EGFR) is a protein tyrosine kinase that, when overexpressed or mutated, can drive the growth of many human tumors. nih.gov The quinazoline scaffold is a key component in many EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govnih.gov
A recent study focused specifically on new 6-nitro-4-substituted quinazoline derivatives designed to target EGFR. nih.gov These compounds were evaluated for their inhibitory activity against the EGFR enzyme. One derivative, compound 6c, demonstrated cytotoxicity that was superior or nearly equal to the established EGFR inhibitor, gefitinib, against colon and lung cancer cell lines. nih.gov Molecular docking studies further illuminated the binding mode of these active compounds within the ATP-binding site of the EGFR enzyme, confirming their mechanism of action. nih.gov
| Compound Series | Target | Cell Lines | Key Finding | Reference |
| 6-nitro-4-substituted quinazolines | Epidermal Growth Factor Receptor (EGFR) | Colon cancer and lung cancer cells | Compound 6c showed cytotoxicity superior or comparable to gefitinib. | nih.gov |
Microtubules are dynamic polymers essential for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov Their disruption is a validated strategy in cancer chemotherapy. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which microtubules are formed. nih.govnih.govmdpi.com
Research has shown that 2-phenyl-4-quinazolinone (PQZ) derivatives can act as potent inhibitors of this process. nih.gov A specific analog, 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone, was found to bind strongly to both α- and β-tubulin, effectively inhibiting microtubule assembly both in vitro and in vivo. mdpi.com Similarly, 4-phenyl-2-quinolone (4-PQ) analogs, which are bio-isosteres of active coumarin (B35378) compounds, are known to inhibit microtubule polymerization by binding to the colchicine-binding site on tubulin. nih.gov This interference with microtubule dynamics leads to a halt in cell division and subsequent cell death.
| Compound Class | Mechanism | Target Site | Effect | Reference |
| 2-phenyl-4-quinazolinones (PQZs) | Inhibition of tubulin polymerization | Tubulin | Potent anti-tubulin activity. | nih.gov |
| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone | Inhibition of microtubule polymerization | Binds to α- and β-tubulin proteins | Disrupts microtubule structures. | mdpi.com |
| 4-phenyl-2-quinolone (4-PQ) analogs | Inhibition of microtubule assembly | Colchicine-binding site on tubulin | Antiproliferative activity. | nih.gov |
By disrupting key cellular processes like DNA replication or microtubule formation, cytotoxic agents can trigger cell cycle checkpoints, leading to an arrest in a specific phase of the cell cycle. This arrest prevents the damaged cell from proliferating and can ultimately lead to programmed cell death (apoptosis).
Analogs of 6-nitro-quinazoline have been shown to induce this effect. The same potent EGFR inhibitor derived from a 6-nitro-4-substituted quinazoline, compound 6c, was found to cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov This phase is a critical checkpoint that ensures the cell is ready for mitosis. Arrest at this stage is a common outcome of DNA damage or microtubule disruption.
This finding is consistent with observations of other quinazolinone derivatives. For example, another quinazolinone analog, compound 19, was shown to induce G2/M arrest in U937 human monocytic leukemia cells. researchgate.net The ability of these compounds to halt the cell cycle, particularly at the G2/M transition, is a crucial component of their antineoplastic activity. mdpi.com
| Compound | Cell Line | Effect | Phase of Cell Cycle Arrest | Reference |
| Compound 6c (6-nitro-4-substituted quinazoline) | Colon and lung cancer cells | Induction of cell cycle arrest and apoptosis. | G2/M Phase | nih.gov |
| Compound 19 (quinazolinone derivative) | U937 (human monocytic leukemia) | Induction of G2/M arrest and apoptosis. | G2/M Phase | researchgate.net |
| 3-methylquinazolinone derivative (107) | A549 (human lung carcinoma) | Induced late apoptosis and cell cycle arrest at higher concentrations. | G2/M Phase | mdpi.com |
Apoptosis Induction Pathways (e.g., Caspase Activation, PARP Cleavage)
The pro-apoptotic activity of quinazolinone analogs is a significant area of investigation. Studies show that these compounds can trigger programmed cell death through intrinsic and extrinsic pathways, characterized by the activation of caspases and subsequent cleavage of key cellular substrates like Poly(ADP-ribose) Polymerase (PARP).
A series of novel quinazolinone–chalcone hybrids has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of PARP-1. nih.gov The activation of executioner caspases, such as caspase-3, is a critical step in the apoptotic cascade, leading to the systematic dismantling of the cell. nih.gov Caspase-3 is considered the principal executioner caspase responsible for cleaving PARP. nih.gov This cleavage is a well-established hallmark of apoptosis. nih.govmdpi.com
Further mechanistic studies on 6-nitro-4-substituted quinazoline derivatives demonstrated that their cytotoxic effects are linked to the induction of apoptosis. One particularly potent compound, referred to as 6c in a study, was found to cause cell cycle arrest at the G2/M phase, a common prelude to apoptosis, and significantly induced programmed cell death. nih.gov
The cleavage of PARP by caspases serves a crucial regulatory function. nih.gov PARP-1 is an enzyme critical for DNA repair. nih.gov In response to DNA damage, its overactivation can deplete cellular energy stores (NAD+ and ATP), leading to necrosis. nih.gov During apoptosis, caspases cleave and inactivate PARP-1, preventing this energy depletion and ensuring the orderly execution of the apoptotic program. nih.govnih.gov This inactivation prevents the futile cycle of DNA repair in a cell already committed to dying, thereby conserving energy required for the apoptotic process itself. nih.gov Some cellular death signals can also induce the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria, a process that can be mediated by PARP-1 overactivation and can proceed without caspase activation. nih.gov
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Beyond being a substrate for caspase cleavage during apoptosis, PARP-1 is a direct therapeutic target for quinazolinone-based compounds. These molecules have been developed as inhibitors of PARP-1's enzymatic activity, a strategy with significant therapeutic implications, particularly in oncology. nih.gov Most PARP inhibitors function as nicotinamide (B372718) mimetics, competing with the enzyme's natural substrate, NAD+, at the catalytic domain. nih.gov
The quinazolinone scaffold has proven to be a robust framework for designing potent PARP-1 inhibitors. A notable example is 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) , which demonstrates significant PARP inhibitory activity with an IC₅₀ value of 400 nM. Through structure-based drug design, another novel and potent PARP-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595) , was identified, exhibiting an IC₅₀ value of 11 nM.
The inhibition of PARP by certain quinazolinone–chalcone hybrids is directly linked to their ability to induce apoptosis, highlighting the dual role of PARP in cell death pathways. nih.gov By inhibiting PARP-1, these compounds can disrupt DNA repair mechanisms, which is particularly effective in cancer cells with existing DNA repair deficiencies. nih.gov
Table 1: In Vitro PARP-1 Inhibitory Activity of Quinazolinone Analogs
| Compound | IC₅₀ (nM) | Source |
|---|---|---|
| NU-1025 | 400 |
| FR255595 | 11 | |
Anti-inflammatory and Analgesic Mechanisms
Quinazolinone derivatives have been extensively reported to possess anti-inflammatory and analgesic properties. nih.gov The mechanisms underlying these effects often involve the modulation of key enzymes in the inflammatory cascade.
A primary mechanism for the anti-inflammatory activity of certain quinazolinone analogs is the inhibition of cyclooxygenase (COX) enzymes. Research into novel quinazolinones conjugated with moieties like ibuprofen (B1674241) has led to the development of selective COX-2 inhibitors. For instance, the para-nitro derivative 7c from one synthesized series showed a COX-2 selectivity index (SI = 398.11) slightly better than that of celecoxib (B62257) (SI = 368.75). Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
In addition to direct enzyme inhibition, some quinazoline derivatives suppress inflammatory responses by inhibiting the gene expression of inducible enzymes like inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. The analgesic effects of these compounds are often linked to their anti-inflammatory actions, as the reduction in inflammatory mediators helps to alleviate pain. nih.gov
Other Enzyme Inhibition Profiles (In Vitro)
Nitric Oxide Synthase (NOS) Isoform Inhibition (iNOS, nNOS)
Analogs of this compound have been evaluated as inhibitors of nitric oxide synthase (NOS) isoforms, which are responsible for producing the signaling molecule nitric oxide (NO). Dysregulation of NO production is implicated in various pathological conditions, making NOS a viable therapeutic target.
In vitro studies of various compounds with a quinazolinone skeleton show that they can inhibit both inducible NOS (iNOS) and neuronal NOS (nNOS). Generally, these compounds tend to be more potent inhibitors of iNOS than nNOS. In one study, the quinazolinone designated 11e was identified as the most active inhibitor among the tested compounds and also the most selective for iNOS over nNOS.
The mechanism of inhibition can vary. Some quinazoline derivatives directly inhibit the enzymatic activity of NOS, while others can suppress the production of NO by downregulating the expression of the iNOS gene in macrophages. The presence of a nitro group in the molecule is also of interest, as other "6-nitro" compounds, such as 6-nitrocatecholamines, have been reported to be reversible and competitive inhibitors of nNOS. nih.gov
Table 2: In Vitro NOS Inhibitory Activity of a Quinazolinone Analog
| Compound | Target | Activity | Source |
|---|
| 11e | iNOS/nNOS | Most active and selective iNOS inhibitor in the series | |
Cholinesterase Inhibition
Certain quinazolinone derivatives have been specifically designed as multi-target agents for neurodegenerative conditions like Alzheimer's disease, exhibiting cholinesterase inhibitory properties alongside their anti-inflammatory effects. Acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's.
In a study focused on developing multifunctional anti-Alzheimer's agents, several quinazolinone-based derivatives were synthesized and evaluated for their in vitro AChE inhibitory activity. The preliminary results highlighted compounds 4b, 5a, 6f, 6h, and 7b as the most promising candidates for further investigation. Molecular docking studies supported these findings, showing significant interactions between these derivatives and the active site of the AChE enzyme.
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer therapies. The quinazoline scaffold has been utilized to design potent DHFR inhibitors, often mimicking the structure of the natural substrate, folic acid.
Studies on new series of 4(3H)-quinazolinone analogs have identified compounds with significant mammalian DHFR inhibitory activity. For example, compounds 28, 30, and 31 in one study were the most active DHFR inhibitors, with IC₅₀ values of 0.5, 0.4, and 0.4 μM, respectively. Structure-activity relationship (SAR) analyses have revealed key structural requirements for potent inhibition. It has been found that a phenyl ring at the 2nd position of the quinazolinone core is essential for effective DHFR inhibition. Furthermore, electron-donating groups at the para position of this phenyl ring tend to decrease the inhibitory potential.
Table 3: In Vitro Mammalian DHFR Inhibitory Activity of Quinazolinone Analogs
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| 28 | 0.5 | |
| 30 | 0.4 |
| 31 | 0.4 | |
Cellular Phosphorylation Inhibition
Quinazoline derivatives, particularly those with a 6-nitro substitution, have been investigated as potent inhibitors of cellular phosphorylation, a key process in cell signaling that is often dysregulated in diseases like cancer. The primary mechanism of action is the inhibition of protein kinases, enzymes that catalyze the transfer of phosphate (B84403) groups to specific substrate proteins.
One of the most critical targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase. nih.gov Overexpression of EGFR is common in various human tumors. nih.gov Analogs of this compound function as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and metastasis. nih.govekb.eg
Research has led to the synthesis of numerous 6-nitro-4-substituted quinazolines designed to target EGFR. nih.gov For instance, studies have shown that specific derivatives can exhibit significant inhibitory activity against both wild-type EGFR and its mutated forms, which are often responsible for acquired resistance to first-generation inhibitors. ekb.eg One study identified compound 6c , a 6-nitroquinazoline (B1619102) derivative, which demonstrated cytotoxicity comparable or superior to the established drug gefitinib. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines. nih.gov The binding mode typically involves the quinazoline nitrogen (N-1) forming a crucial hydrogen bond with a methionine residue (Met793) in the hinge region of the EGFR active site, a hallmark interaction for this class of inhibitors. nih.gov
General Kinase Inhibition
Beyond EGFR, the quinazoline scaffold is a versatile platform for developing inhibitors against a wide array of protein kinases. mdpi.com The ability to modify substituents at various positions on the quinazoline ring allows for the tuning of selectivity and potency against different kinase targets. mdpi.com
Key Kinase Targets for Quinazoline Analogs:
HER2 (ERBB2): A member of the ERBB family alongside EGFR, HER2 is another crucial target in cancer therapy, especially for breast cancer. nih.gov While achieving selectivity for HER2 over EGFR is a challenge, specific quinazoline derivatives have been developed that show enhanced inhibitory activity against HER2 phosphorylation. nih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis (the formation of new blood vessels), a process vital for tumor growth. Quinazolin-4-one derivatives have been designed as potent VEGFR-2 kinase inhibitors, demonstrating anti-angiogenic potential. mdpi.com
Dual Kinase Inhibitors: Some quinazoline analogs have been engineered to act as dual inhibitors, targeting multiple kinases simultaneously. For example, 4-phenoxyquinazoline (B3048288) compounds have been developed to suppress both EGFR and c-Met, another receptor tyrosine kinase implicated in cancer progression and resistance. mdpi.com
The general mechanism for kinase inhibition by these compounds remains competitive binding at the ATP-binding pocket of the respective kinase, thereby preventing the phosphorylation events that drive cellular processes. nih.govmdpi.com
Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative 26 | Wild-type EGFR | 96 | ekb.eg |
| Derivative 26 | EGFR (T790M mutant) | 28 | ekb.eg |
| Derivative 26 | EGFR (L858R mutant) | 55 | ekb.eg |
| Derivative 6 | EGFR | 64.8 | mdpi.com |
| Derivative 6 | c-Met | 137.4 | mdpi.com |
Anticonvulsant Mechanisms
Quinazoline derivatives have shown significant promise as anticonvulsant agents, with mechanisms primarily linked to the enhancement of inhibitory neurotransmission in the central nervous system. nih.gov The leading hypothesis for their antiepileptic action involves the modulation of the GABA-A receptor. nih.govmdpi.com
GABA (gamma-aminobutyric acid) is the brain's primary inhibitory neurotransmitter. youtube.com The GABA-A receptor is a ligand-gated ion channel that, upon binding to GABA, opens to allow chloride ions to flow into the neuron. youtube.com This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential and thus reducing neuronal excitability. youtube.com
Studies on quinazoline analogs have demonstrated a high binding affinity for the GABA-A receptor. nih.gov These compounds act as positive allosteric modulators, meaning they bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA. mdpi.com This potentiation of GABAergic inhibition is a well-established mechanism for many anticonvulsant drugs, including benzodiazepines and barbiturates. youtube.com
An alternative, though less consistently supported, mechanism is the inhibition of carbonic anhydrase (CA) enzymes. nih.gov Brain CA inhibition can lead to an increase in CO2 concentration, which has been associated with seizure protection. mdpi.com However, some studies on specific quinazolin-4(3H)-one derivatives have suggested that their anticonvulsant effect is independent of CA inhibition, pointing back to the GABA-A receptor as the primary target. mdpi.com
Antiviral Mechanisms
The quinazoline core structure has been incorporated into novel compounds exhibiting a broad spectrum of antiviral activities against both plant and human viruses. The mechanisms of action are diverse and depend on the specific derivative and the target virus.
Inhibition of Viral Proteins: A more direct antiviral mechanism involves the inhibition of essential viral proteins. For some quinazolinone derivatives, the target has been identified as the viral coat protein (CP). acs.org For instance, a myricetin (B1677590) derivative containing a quinazolinone moiety (compound L11 ) was found to bind to the Tobacco Mosaic Virus coat protein (TMV-CP) with high affinity, thereby likely interfering with viral assembly or uncoating. acs.org
Targeting Nonstructural Proteins: Research on benzo[g]quinazoline (B13665071) derivatives against human rotavirus points to a mechanism involving the viral nonstructural protein 4 (NSP4). mdpi.com NSP4 is a viral enterotoxin crucial for rotavirus virulence and pathogenesis. Inhibition of this protein could disrupt the viral life cycle and reduce symptoms. mdpi.com
Broad-Spectrum Activity: Other quinazoline derivatives have shown activity against a range of human DNA and RNA viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), although the precise mechanisms are still under investigation. nih.gov
Table 2: In Vitro Antiviral Activity of Selected Quinazoline Derivatives
| Compound | Target Virus | Activity | EC₅₀ (µg/mL) | Reference |
| Compound 4b | Cucumber Mosaic Virus (CMV) | Protective | 248.6 | nih.gov |
| Compound 4b | Potato Virus Y (PVY) | Curative | 350.5 | nih.gov |
| Ribavirin (Control) | Tobacco Mosaic Virus (TMV) | - | 436.0 | nih.gov |
| 2-Sulfanylquinazoline 26a | Tobacco Mosaic Virus (TMV) | - | 156.4 | nih.gov |
| 2-Sulfanylquinazoline 26b | Tobacco Mosaic Virus (TMV) | - | 138.1 | nih.gov |
Antimalarial Mechanisms
The quinoline (B57606) and quinazoline chemical scaffolds are foundational to many antimalarial drugs. nih.govnih.gov The primary mechanism of action for many of these compounds, including the famous drug chloroquine, is the disruption of hemoglobin digestion within the malaria parasite, Plasmodium falciparum. nih.gov
The parasite resides within red blood cells and digests the host's hemoglobin in an acidic food vacuole to obtain amino acids. nih.gov This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin. nih.govmdpi.com
Quinoline and quinazoline-based drugs are weak bases that accumulate to high concentrations within the acidic food vacuole of the parasite. nih.gov There, they are thought to interfere with hemozoin formation. By binding to heme, they prevent its polymerization, leading to a buildup of toxic free heme that damages parasite membranes and causes cell death. nih.gov The 4-quinazolinone moiety, present in the natural antimalarial febrifugine (B1672321) and its synthetic analogs, is considered crucial for this activity. nih.gov
More recent research has identified novel quinazolinone derivatives with fast in vitro killing profiles, suggesting they may act via this established mechanism or potentially through new targets within the parasite. acs.org
Antioxidant Mechanisms
Several studies have highlighted the antioxidant and radical-scavenging properties of quinazoline derivatives. mdpi.comrtu.lv Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage.
The primary antioxidant mechanisms for quinazoline-like heterocyclic compounds are believed to be:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stable and non-reactive. nih.gov
Single Electron Transfer (SET): The antioxidant can donate an electron to a free radical, converting it into an anion which is then typically protonated by the solvent. nih.gov
The structural features of quinazoline derivatives, including the presence of specific substituents, can influence their capacity to donate hydrogen atoms or electrons. Studies on various 3-aminoquinazolinones and benzotriazoloquinazoline derivatives have confirmed their ability to act as effective free radical scavengers, indicating their potential to protect against oxidative damage. mdpi.comrtu.lv
Advanced Analytical and Computational Methodologies in 6 Nitro 4 Phenyl 2 Quinazolinol Research
Computational Chemistry Approaches
Computational chemistry offers a powerful lens through which the multifaceted nature of 6-Nitro-4-phenyl-2-quinazolinol can be explored at the atomic level. These methods allow for the prediction of a wide array of properties, from electronic structure to pharmacokinetic profiles, thereby accelerating the research and development cycle.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can illuminate the distribution of electrons within the molecule, which is fundamental to its reactivity, stability, and intermolecular interactions.
Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the nitro group and the quinazolinone carbonyl group, indicating regions that are susceptible to electrophilic attack and can participate in hydrogen bonding. Conversely, positive potential regions would highlight areas prone to nucleophilic attack.
DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. This can aid in the interpretation of experimentally obtained spectra. Similarly, electronic transitions can be calculated to predict the UV-Visible spectrum, providing insights into how the molecule absorbs light. The lactam-lactim tautomerism of the quinazolinone ring, which can be influenced by the solvent, is another aspect that can be studied using DFT to determine the relative stability of each form in different environments. nih.gov
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -2.3 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.2 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 5.8 D | Measures the polarity of the molecule |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity.
The process involves placing the 3D structure of this compound into the binding site of a target protein, such as an enzyme or receptor. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. For instance, quinazolinone derivatives have been docked into the active sites of various enzymes to predict their inhibitory potential. nih.gov
A docking study of this compound would reveal key intermolecular interactions, such as:
Hydrogen bonds: The nitro group and the carbonyl group of the quinazolinone ring are potential hydrogen bond acceptors.
π-π stacking: The phenyl ring and the quinazolinone ring system can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding site.
π-sulfur interactions: The aromatic rings could also interact with sulfur-containing residues such as methionine. nih.gov
These simulations can guide the design of more potent and selective analogs by suggesting modifications to the structure of this compound that would enhance its binding to a specific target.
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. An MD simulation of this compound bound to a protein target would involve calculating the forces between atoms and their subsequent movements, providing a trajectory of the complex's behavior.
MD simulations are invaluable for:
Assessing binding stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the binding pose predicted by docking.
Characterizing conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments.
Calculating binding free energy: More advanced MD techniques, such as umbrella sampling or free energy perturbation, can provide a more accurate estimation of the binding affinity than docking scores alone.
These simulations provide a more realistic representation of the biological environment and can reveal important dynamic interactions that are missed in static docking studies.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization
For a compound to be a successful drug candidate, it must possess not only good biological activity but also favorable ADME properties. In silico ADME prediction tools use computational models to estimate these properties for a given molecule, such as this compound, early in the drug discovery process.
These predictive models are typically built using large datasets of compounds with known ADME properties and employ various machine learning algorithms and quantitative structure-property relationship (QSPR) models.
Table 2: Predicted ADME Properties for this compound
| ADME Property | Predicted Outcome | Implication for Drug Development |
| Oral Bioavailability | Moderate | May be suitable for oral administration. |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | May have drug-drug interactions. |
| Human Intestinal Absorption | High | Well-absorbed from the gut. |
| Lipinski's Rule of Five | Compliant | Good drug-likeness profile. |
Note: The outcomes in this table are illustrative and represent the type of information generated by in silico ADME prediction software.
By predicting these properties for this compound, researchers can identify potential liabilities and guide the chemical synthesis of new derivatives with improved pharmacokinetic profiles, a crucial step in lead optimization.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 6-Nitro-4-phenyl-2-quinazolinol, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, or substitution reactions. For example, the Mannich reaction using diaza-18-crown-6 derivatives and halogenated phenols has been employed to introduce nitro and phenyl groups into the quinazoline backbone . Optimization often involves adjusting catalysts (e.g., niobium pentoxide, Nb₂O₅, in Pudovick reactions) and monitoring reaction progress via TLC . Key parameters include temperature (reflux conditions), solvent polarity (pyridine or ethanol), and stoichiometric ratios of intermediates.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify aromatic protons and substituent environments (e.g., δ 7.08–8.21 ppm for aryl-H in quinazolinones) .
- IR Spectroscopy : Detection of functional groups like NO₂ (asymmetric stretching ~1520 cm⁻¹) and hydroxyls (~3330 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and confirms nitro group orientation, as demonstrated in supplementary crystallography data (CCDC codes 1850211/1850212) .
Advanced Research Questions
Q. How can catalytic efficiency be improved in the synthesis of nitro-substituted quinazolinones?
- Methodological Answer : Transition metal catalysts like Nb₂O₅ enhance reaction rates and selectivity in heterocyclic formations. For example, Nb₂O₅ forms metal-complex intermediates during Pudovick reactions, enabling ligand-free catalysis . Optimization studies should compare turnover numbers (TONs) and assess catalyst recyclability. Parallel experiments with alternative catalysts (e.g., Pd/C or CuI) can identify trade-offs between yield and cost.
Q. How should researchers address contradictions in spectral data or unexpected byproducts?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and rule out side products .
- DFT Calculations : Predict stable tautomeric forms and compare with experimental spectra .
- Chromatographic Purification : Use preparative HPLC to isolate intermediates and minimize contamination .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., tyrosine kinases) using AutoDock Vina to assess binding affinities.
- QSAR Models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with anticancer activity using descriptors like logP and polar surface area .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
